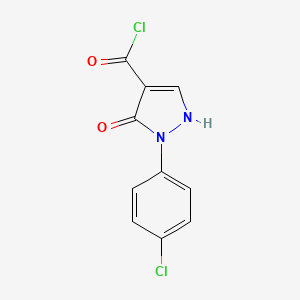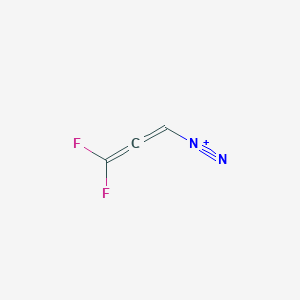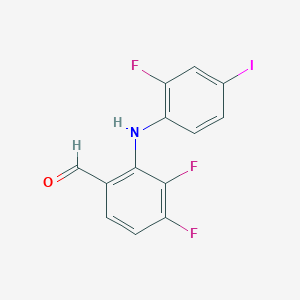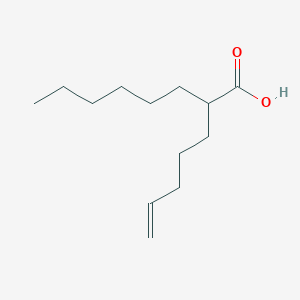
2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a carbonyl chloride group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to various derivatives.
Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used in reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
科学研究应用
2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes.
相似化合物的比较
- 2-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride
- 2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride
- 2-(4-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride
Comparison: Compared to its analogs, 2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl chloride exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
CAS 编号 |
786727-19-3 |
|---|---|
分子式 |
C10H6Cl2N2O2 |
分子量 |
257.07 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-3-oxo-1H-pyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-1-3-7(4-2-6)14-10(16)8(5-13-14)9(12)15/h1-5,13H |
InChI 键 |
PUBPISZSDWZWMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C(=CN2)C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)
![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)
![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![2-Thiophenesulfonyl chloride, 5-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14210105.png)
![2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine](/img/structure/B14210110.png)
![2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14210119.png)

![Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14210124.png)
![3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal](/img/structure/B14210127.png)


